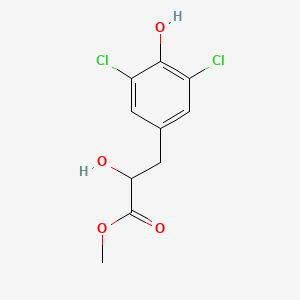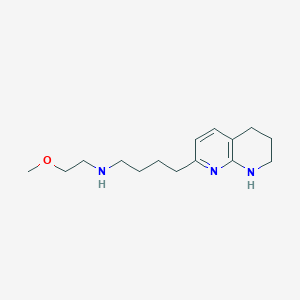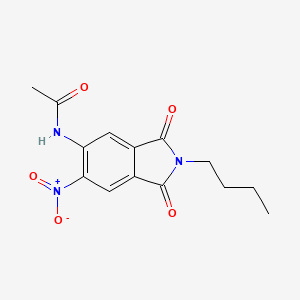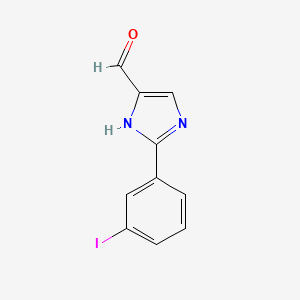
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a 3,4-dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Dimethoxyaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted derivative, while oxidation can produce a corresponding oxide.
Applications De Recherche Scientifique
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include covalent bonding to active sites or non-covalent interactions that alter the conformation of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethoxyphenyl)acetyl Chloride: This compound shares the 3,4-dimethoxyphenyl group but has an acetyl chloride moiety instead of a trifluoroacetimidoyl group.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group, used in corrosion inhibition studies.
Uniqueness
N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO2/c1-16-7-4-3-6(5-8(7)17-2)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clé InChI |
FFMPILZKINJALD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)



